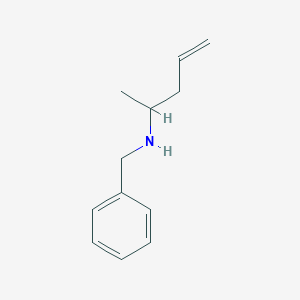

N-benzylpent-4-en-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

88381-95-7 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-benzylpent-4-en-2-amine |

InChI |

InChI=1S/C12H17N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11,13H,1,7,10H2,2H3 |

InChI Key |

XNFSJJMFFMCCMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Pathways for N Benzylpent 4 En 2 Amine

Retrosynthetic Analysis of N-Benzylpent-4-en-2-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond. This bond is formed through a nucleophilic attack of the amine on a carbonyl group, a reaction commonly known as reductive amination.

This disconnection reveals two primary synthons: a benzylamine (B48309) cation and a pent-4-en-2-amine (B11725933) anion. These conceptual fragments correspond to the practical starting materials: benzylamine and pent-4-en-2-one. Both of these precursors are commercially available, making this a highly feasible synthetic route. The forward synthesis would involve the reaction of pent-4-en-2-one with benzylamine to form an intermediate imine, which is then reduced to the target secondary amine, this compound.

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to construct the target molecule in a single or few steps from simple precursors. For this compound, several effective strategies are available.

Reductive Amination Strategies for this compound

Reductive amination is a highly versatile and widely used method for synthesizing amines. mdpi.com This one-pot reaction involves the condensation of a carbonyl compound (in this case, pent-4-en-2-one) with an amine (benzylamine) to form an imine, which is subsequently reduced in situ to the desired amine. youtube.comresearchgate.net

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone starting material. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. youtube.comgoogle.com The choice of reducing agent can be influenced by the pH of the reaction and the presence of other functional groups. researchgate.net For instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor imine formation. youtube.com

The general mechanism involves:

Nucleophilic attack of benzylamine on the carbonyl carbon of pent-4-en-2-one.

Formation of a carbinolamine intermediate. libretexts.orgopenstax.org

Acid-catalyzed dehydration of the carbinolamine to form an iminium ion. libretexts.orgopenstax.org

Reduction of the iminium ion by the hydride reagent to yield this compound.

This method is highly efficient for producing secondary amines and is a primary route for the synthesis of this compound.

Hydroamination of Alkenes and Alkynes for Amine Synthesis

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). wikipedia.orgorganicreactions.org This method is highly atom-economical as it, in principle, adds the amine directly to the unsaturated substrate without generating byproducts. wikipedia.org While powerful, the intermolecular hydroamination of unactivated alkenes can be challenging. organicreactions.orgresearchgate.net

For the synthesis of this compound, a hypothetical hydroamination route would involve the addition of benzylamine to 1,4-pentadiene. However, controlling the regioselectivity to achieve the desired 2-amino product (Markovnikov addition) over the terminal 1-amino product can be difficult and typically requires a specific catalyst system. nih.gov Various catalysts based on alkali, alkaline earth, and transition metals have been developed to facilitate these reactions. organicreactions.orgresearchgate.net Given the challenges in selectivity, this is a less common approach for this specific target compared to reductive amination.

Nucleophilic Addition to Imines and Nitriles

Another synthetic strategy involves the nucleophilic addition to pre-formed imines or nitriles. rsc.org

Addition to Imines: An imine can be formed first by reacting pent-4-en-2-one with ammonia to form the corresponding primary imine. A benzyl (B1604629) nucleophile, such as a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium, could then add to the C=N double bond. This would form the carbon skeleton and the C-N bond simultaneously. A subsequent workup would yield the final product.

Addition to Nitriles: Alternatively, a route starting from a nitrile is conceivable. For example, the addition of a benzyl Grignard reagent to a suitable cyano compound, followed by reduction, could lead to the target amine. However, this route is often more complex and less direct than reductive amination for synthesizing a secondary amine like this compound. The formation of the imine intermediate is a key step in both reductive amination and direct nucleophilic addition pathways. libretexts.orgpressbooks.pub

Stereoselective Synthesis of this compound

The carbon atom attached to the nitrogen in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for applications in pharmaceuticals and materials science.

Chiral Catalyst-Mediated Enantioselective Routes

Asymmetric reductive amination is a powerful strategy for the enantioselective synthesis of chiral amines. researchgate.netacs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction step. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment around the imine substrate.

The process generally involves:

Formation of the prochiral imine from pent-4-en-2-one and benzylamine.

Coordination of the imine to the chiral metal catalyst.

Stereoselective transfer of a hydride from a reducing agent (e.g., H2 or a hydride donor) to one face of the imine, leading to an excess of one enantiomer of the product.

A variety of metal catalysts, including those based on iridium, ruthenium, and rhodium, have been shown to be highly effective for asymmetric reductive amination. researchgate.netacs.orgsemanticscholar.org The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. Biocatalytic approaches using enzymes like reductive aminases (RedAms) also represent a green and highly selective alternative for producing chiral amines. rsc.orgfrontiersin.org These enzymes can catalyze the reductive amination of ketones with excellent enantiomeric excess. rsc.orgfrontiersin.org

Below is a representative table of catalyst systems used in asymmetric reductive amination for the synthesis of chiral amines, illustrating the high levels of enantioselectivity that can be achieved.

| Catalyst Precursor | Chiral Ligand/System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]2 | Monodentate Phosphoramidite | Aryl Ketones | High | up to 99% |

| Ru/C3-TunePhos | C3-TunePhos | Alkyl Aryl Ketones | High | up to 98% |

| Iridium Complex | f-Binaphane | Aryl Ketones | High | High |

| Reductive Aminase | Enzyme (e.g., from Aspergillus) | Ketones | up to >97% | Excellent |

This table provides generalized data for asymmetric reductive amination reactions to illustrate typical performance and is not specific to the synthesis of this compound. acs.orgsemanticscholar.orgfrontiersin.org

Diastereoselective Synthesis utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, N-tert-butanesulfinamide, developed by Ellman, is a widely used chiral auxiliary. acs.org

The synthesis of this compound using this method would involve the condensation of pent-4-en-2-one with enantiopure N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a benzyl organometallic reagent to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. acs.org Finally, acidic cleavage of the sulfinyl group would afford the desired chiral amine. acs.org The indium-promoted allylation of chiral N-sulfinyl imines is a versatile method for preparing diastereomerically enriched N-protected homoallylamines. researchgate.net

Table 2: Diastereoselective Addition to Chiral N-Sulfinyl Imines

| Nucleophile | Imine Substrate | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Propargylmagnesium bromide | Fluorinated aromatic sulfinyl imines | up to >95:5 | acs.org |

| Benzyl zinc reagents | N-tert-butanesulfinyl aldimines | Good | nih.gov |

Note: This table presents data for analogous reactions and not for the specific synthesis of this compound.

Dynamic Kinetic Resolution Strategies for this compound

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. princeton.edu This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. acs.orgprinceton.edunih.govorganic-chemistry.orgacs.org

For the DKR of this compound, a racemic mixture of the amine would be subjected to a stereoselective enzymatic acylation, for example, using a lipase such as Novozym-435. organic-chemistry.org Simultaneously, a racemization catalyst, such as a palladium nanocatalyst, would be employed to continuously racemize the unreacted amine enantiomer. organic-chemistry.org This allows for the conversion of the entire racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to afford the desired enantiopure amine. The compatibility of the racemization catalyst with the enzyme and the reaction conditions is crucial for the success of a DKR process. acs.org

Optimization of Reaction Conditions and Scalability

The successful implementation of any synthetic methodology, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, selectivity, and efficiency.

Solvent Effects on Yield and Selectivity

The choice of solvent can have a profound impact on the outcome of an asymmetric reaction. rsc.orgrsc.orgacs.orgnih.govmdpi.com Solvent properties such as polarity, coordinating ability, and viscosity can influence the stability of the catalyst, the substrate, and the transition states of the reaction, thereby affecting both the reaction rate and the stereoselectivity. rsc.org

In asymmetric hydrogenation, for example, polar solvents are often preferred. chemrxiv.org In organocatalytic reactions, the solvent can play a crucial role in the hydrogen-bonding network that dictates the stereochemical outcome. rsc.org The optimization of solvent is therefore a critical step in developing a robust and selective synthesis of this compound.

Table 3: Illustrative Solvent Effects in Asymmetric Catalysis

| Reaction Type | Solvent | Effect on Enantioselectivity | Reference |

|---|---|---|---|

| 1,4-addition reactions | Inverse proportionality to dielectric constant | Higher ee in less polar solvents | rsc.org |

| DNA-based Michael addition | Ionic liquids/glymes | Improved yield and ee | nih.gov |

Note: This table presents general trends and examples from the literature and is not specific to the synthesis of this compound.

Catalyst Loading and Ligand Design

The catalyst loading is a key parameter to consider for both economic and environmental reasons. Ideally, the amount of catalyst should be minimized while maintaining high reactivity and selectivity. For industrial applications, high turnover numbers (TONs) and turnover frequencies (TOFs) are desirable.

Ligand design is at the heart of asymmetric catalysis. acs.orgnih.govresearchgate.netnih.govresearchgate.net The steric and electronic properties of the chiral ligand are directly responsible for creating the chiral environment that leads to enantioselective bond formation. The development of new and more effective ligands is a continuous effort in the field. For the synthesis of this compound via asymmetric hydrogenation, the choice of a suitable chiral phosphine or N-heterocyclic carbene (NHC) ligand would be critical. acs.orgnih.gov The rational design of ligands based on mechanistic understanding can lead to significant improvements in catalytic performance. nih.gov

Reaction Temperature and Pressure Considerations

The interplay between temperature and pressure is a key aspect of optimizing the synthesis. Elevated temperatures can increase reaction rates, leading to shorter reaction times. However, excessively high temperatures may also promote side reactions, such as decomposition of the reactants or the product, or the formation of undesired byproducts. Similarly, pressure, particularly in reactions involving gaseous reagents like hydrogen in catalytic hydrogenations, plays a crucial role in ensuring sufficient reactant concentration in the reaction mixture to drive the reaction forward efficiently.

Influence of Temperature on Reaction Rate and Selectivity

In the context of the reductive amination of a ketone with an amine, temperature is a critical variable. For instance, in a study on the reductive amination of cyclohexanone with benzylamine, a reaction analogous to the synthesis of this compound, the reaction was conducted at a temperature of 100 °C researchgate.net. This elevated temperature is often necessary to overcome the activation energy barrier for both the initial imine formation and the subsequent reduction step.

Generally, an increase in temperature leads to an increase in the rate of reaction. However, this relationship is not always linear, and an optimal temperature must be determined experimentally. For the synthesis of this compound, a systematic study of the reaction temperature would be necessary to identify the ideal balance between reaction rate and product yield/purity. Lower temperatures might lead to a sluggish reaction, while excessively high temperatures could favor the formation of byproducts through isomerization of the pentenyl group or other degradation pathways.

The Role of Pressure in Catalytic Hydrogenation

When the reductive amination is carried out using catalytic hydrogenation, the pressure of hydrogen gas is a paramount consideration. The pressure dictates the concentration of hydrogen dissolved in the reaction solvent, which directly impacts the rate of the reduction of the intermediate imine. A study on the reductive amination of cyclohexanone with benzylamine utilized a hydrogen pressure of 30 bar researchgate.net. This elevated pressure ensures a high concentration of hydrogen at the catalyst surface, facilitating a more rapid and efficient reduction.

Synergistic Effects and Optimization

The effects of temperature and pressure are often interconnected. For example, increasing the temperature can sometimes compensate for a lower pressure, and vice versa. However, to achieve the highest yield and selectivity, a careful optimization of both parameters in conjunction is essential. Design of experiments (DoE) methodologies can be employed to systematically investigate the effects of temperature, pressure, and other variables (e.g., catalyst loading, reactant concentrations) to identify the optimal reaction conditions.

The following table illustrates the reaction conditions used in the synthesis of a related secondary amine, N-benzylcyclohexylamine, which can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value | Rationale |

| Temperature | 100 °C | To ensure a sufficient reaction rate for both imine formation and subsequent reduction. |

| Hydrogen Pressure | 30 bar | To maintain a high concentration of hydrogen for efficient catalytic hydrogenation of the imine intermediate. |

Advanced Spectroscopic Characterization of N Benzylpent 4 En 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicity

The ¹H NMR spectrum of N-benzylpent-4-en-2-amine is expected to provide key information about the number of different types of protons and their neighboring environments.

Chemical Shifts (δ): The protons of the benzyl (B1604629) group would appear in the aromatic region, typically between 7.2 and 7.4 ppm. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet or a pair of doublets around 3.7 ppm, influenced by the adjacent nitrogen. The protons of the pentenyl group would be found in the aliphatic and vinylic regions. The terminal vinyl protons (=CH₂) would appear between 4.9 and 5.2 ppm, and the internal vinyl proton (-CH=) would be further downfield, around 5.7-5.9 ppm. The methine proton (CH-N) would likely be observed in the 2.8-3.2 ppm range, while the allylic protons (-CH₂-CH=) would be expected around 2.2-2.4 ppm. The methyl protons (CH₃) would be the most upfield, likely appearing as a doublet around 1.1 ppm.

Coupling Constants (J): The splitting patterns, or multiplicities, of the signals are determined by the number of adjacent protons, following the n+1 rule for simple cases. The vinyl protons would exhibit characteristic geminal, cis, and trans couplings. The methine proton would be split by the adjacent methyl and allylic protons. The methyl group would appear as a doublet due to coupling with the methine proton.

Multiplicity: The signals for the vinyl protons would present as complex multiplets due to geminal, cis, and trans couplings. The methine proton would likely be a multiplet. The benzylic protons could be a singlet if rotation is fast, or an AB quartet if rotation is restricted. The methyl group would be a doublet.

A thesis provides partial experimental ¹H NMR data for this compound in CDCl₃, which is broadly consistent with these expectations, showing a doublet for the methyl group at 1.08 ppm. bham.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C₆H₅- | 7.20 - 7.40 | Multiplet | - |

| =CH₂ | 4.90 - 5.20 | Multiplet | geminal, cis, trans |

| -CH= | 5.70 - 5.90 | Multiplet | cis, trans |

| C₆H₅-CH₂-N | ~3.70 | Singlet or AB quartet | - |

| N-CH- | 2.80 - 3.20 | Multiplet | - |

| -CH₂-CH= | 2.20 - 2.40 | Multiplet | - |

| CH₃- | ~1.10 | Doublet | ~6-7 |

| N-H | Variable | Broad Singlet | - |

This table is based on established chemical shift and coupling constant ranges for similar functional groups and is not experimental data for the title compound unless otherwise cited.

¹³C NMR: Carbon Skeletal Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The aromatic carbons of the benzyl group would appear between 127 and 140 ppm. The benzylic carbon would be expected around 50-55 ppm. The carbons of the pentenyl group would have characteristic shifts: the terminal vinyl carbon (=CH₂) around 114-118 ppm, the internal vinyl carbon (-CH=) at 135-140 ppm, the methine carbon (N-CH) at approximately 55-60 ppm, the allylic carbon at roughly 40-45 ppm, and the methyl carbon at a high field, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C ₆H₅- (quaternary) | 138 - 142 |

| C ₆H₅- (CH) | 127 - 130 |

| =C H₂ | 114 - 118 |

| -C H= | 135 - 140 |

| C₆H₅-C H₂-N | 50 - 55 |

| N-C H- | 55 - 60 |

| -C H₂-CH= | 40 - 45 |

| C H₃- | 20 - 25 |

This table is based on established chemical shift ranges for similar functional groups and is not experimental data for the title compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed connectivity and spatial relationships within the molecule. emerypharma.comyoutube.comscribd.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between adjacent protons. For instance, it would connect the methine proton to the methyl protons and the allylic protons. It would also show the couplings within the vinyl system. emerypharma.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. emerypharma.comscribd.com It would be used to definitively assign each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.comscribd.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the benzylic protons and the quaternary aromatic carbon, as well as the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing insights into the stereochemistry and preferred conformation of the molecule. For example, NOESY could show correlations between the benzylic protons and the protons on the pentenyl chain, helping to define the spatial arrangement around the C-N bond.

Dynamic NMR Studies for Conformational Analysis

The presence of rotatable bonds in this compound, such as the C-N bonds and the C-C single bonds, suggests the possibility of multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information on the energy barriers of these rotational processes. copernicus.orgcopernicus.org At low temperatures, the rotation around certain bonds might become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. copernicus.orgcopernicus.orgscielo.br Analyzing the coalescence of these signals as the temperature increases allows for the calculation of the activation energy for the conformational interchange.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org

For this compound (C₁₂H₁₇N), the calculated exact mass of the molecular ion [M]⁺˙ would be a key piece of data for confirming its chemical formula.

Fragmentation Pathways of this compound under EI and Soft Ionization Conditions

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. The method of ionization significantly influences the extent of fragmentation.

Electron Ionization (EI): This is a high-energy ionization technique that typically leads to extensive fragmentation. uni-saarland.de The fragmentation of this compound under EI would be expected to proceed through several characteristic pathways for amines. msu.edulibretexts.org

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. Two primary alpha-cleavages are possible:

Loss of a propyl radical to form the N-benzyl-N-methyliminium ion.

Loss of a methyl radical to form the N-benzyl-N-(but-3-enyl)iminium ion.

Tropylium (B1234903) Ion: A very common fragment in molecules containing a benzyl group is the tropylium ion (m/z 91), formed by rearrangement and loss of the rest of the molecule.

McLafferty Rearrangement: While less common for amines compared to carbonyl compounds, a McLafferty-type rearrangement involving the pentenyl chain could also be a possible fragmentation pathway.

Soft Ionization Techniques (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" methods that impart less energy to the molecule during ionization. uni-saarland.de This results in less fragmentation and a more prominent molecular ion peak, or more commonly, a protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Any observed fragmentation would likely correspond to the loss of stable neutral molecules from the protonated parent ion.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion |

| 160 | [C₁₁H₁₄N]⁺ | Loss of CH₃ radical (alpha-cleavage) |

| 120 | [C₈H₁₀N]⁺ | Loss of C₄H₇ radical (alpha-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

This table is based on established fragmentation patterns for amines and is not experimental data for the title compound.

Isotopic Pattern Analysis

Mass spectrometry provides critical information for determining the molecular formula of a compound through the analysis of its isotopic pattern. The molecular formula for this compound is C₁₂H₁₇N, which corresponds to a nominal mass of 175 Da. The presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will appear at an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. libretexts.org

The theoretical isotopic distribution for the molecular ion cluster can be calculated based on the natural abundance of isotopes (¹³C, ¹⁵N, ²H). The M+1 peak arises primarily from the presence of a single ¹³C or ¹⁵N atom, while the M+2 peak is due to the presence of two ¹³C atoms or other less abundant isotopic combinations. nih.gov The calculated relative abundances provide a theoretical fingerprint to compare against experimental data. sisweb.com

Table 1: Theoretical Isotopic Distribution for this compound (C₁₂H₁₇N)

| Ion | Mass (Da) | Relative Abundance (%) | Primary Contributing Isotopes |

|---|---|---|---|

| M | 175.136 | 100.00 | ¹²C, ¹H, ¹⁴N |

| M+1 | 176.139 | 13.58 | ¹³C, ¹⁵N |

This interactive table outlines the expected isotopic pattern for the molecular ion of this compound.

In addition to the molecular ion cluster, the fragmentation pattern provides structural insights. For this compound, the most significant fragmentation pathway is typically alpha-cleavage, which is common for amines. libretexts.org This involves the cleavage of the bond adjacent to the C-N bond. Another dominant fragmentation process for benzylamines is benzylic cleavage, which can result in the formation of a stable tropylium cation at m/z 91. nih.govneu.edu.tr

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org For this compound, the key functional groups are the secondary amine, the aromatic ring, and the terminal alkene. Each group exhibits distinct stretching and bending vibrations.

The secondary amine (N-H) shows a characteristic stretching vibration, which is typically a single, medium-intensity peak, distinguishing it from primary amines that show two N-H stretching peaks. spectroscopyonline.com The alkene group is identified by its C=C and =C-H stretching and bending vibrations. orgchemboulder.comdavuniversity.org Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches, and the aromatic ring itself has characteristic C=C stretching modes. spcmc.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Remarks |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, sharp peak. Distinguishes from primary amines. libretexts.org |

| N-H Bend (Wag) | 700 - 750 | Broad absorption. spectroscopyonline.com | |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium intensity, appears just above 3000 cm⁻¹. orgchemboulder.com |

| C=C Stretch | 1640 - 1680 | Weak to medium intensity in IR; often stronger in Raman. davuniversity.org | |

| =C-H Bend (Out-of-Plane) | 910 - 990 | Strong absorption, useful for identifying terminal alkenes. orgchemboulder.com | |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Multiple weak to medium bands. spcmc.ac.in |

| C=C Stretch (In-Ring) | 1450 - 1600 | Multiple bands of variable intensity. spcmc.ac.in | |

| Aliphatic Groups | C-H Stretch (CH₃, CH₂, CH) | 2850 - 2960 | Strong, multiple absorptions. spcmc.ac.in |

This interactive table presents the principal vibrational modes and their expected spectral regions for this compound, aiding in its structural confirmation via IR and Raman spectroscopy.

Chiral Chromatography (GC-HPLC) for Enantiomeric Excess Determination

This compound is a chiral molecule due to the stereocenter at the second carbon of the pentenyl chain. Determining the enantiomeric excess (ee), or the purity of a single enantiomer, is crucial in many chemical applications. rsc.orgnih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers. yakhak.orgresearchgate.net

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including amines. yakhak.orgnih.gov For the analysis of basic amines, the mobile phase is often modified with an acidic or basic additive to improve peak shape and resolution. nih.govnih.gov

While Gas Chromatography (GC) can also be used for chiral separations, it often requires derivatization of the amine to increase volatility and improve interaction with the stationary phase. nih.gov HPLC is frequently preferred for its versatility without the need for derivatization. researchgate.net

Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition/Value | Rationale |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Standard and effective method for direct enantioseparation. rsc.org |

| Column | Chiralpak® IE or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs known for broad applicability to chiral amines. yakhak.orgnih.gov |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) | Normal-phase elution is common for polysaccharide CSPs. DEA is a basic additive used to prevent peak tailing of amines. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. tandfonline.com |

| Column Temperature | 25 °C | Room temperature is a standard starting point; temperature can be varied to optimize selectivity. researchgate.net |

| Detector | UV at 254 nm | The benzyl group provides strong UV absorbance for sensitive detection. tandfonline.com |

| Analysis | Enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂) | * 100 | Standard method for quantifying enantiomeric purity from a chromatogram. rsc.org |

This interactive table details a standard, hypothetical HPLC method for the successful enantiomeric resolution of this compound.

Computational and Theoretical Studies on N Benzylpent 4 En 2 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures, energies, and properties with high accuracy. arxiv.org For N-benzylpent-4-en-2-amine, these methods are employed to elucidate its electronic characteristics, conformational preferences, and spectroscopic signatures. DFT methods, particularly those using hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in describing organic molecules. beilstein-journals.orgmdpi.com

The electronic structure of this compound is characterized by the interplay of its three key components: the aromatic benzyl (B1604629) group, the secondary amine, and the terminal alkene of the pentenyl chain. DFT calculations can map the electron density distribution and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgmdpi.com

The HOMO is typically localized on the electron-rich regions of the molecule, which are expected to be the nitrogen atom of the amine and the π-system of the benzene (B151609) ring. The LUMO, conversely, is generally located on the antibonding orbitals, often associated with the aromatic ring and the C=C double bond, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. semanticscholar.org

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative) Calculations performed at the B3LYP/6-31G(d) level of theory.

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 5.85 | Estimated as -EHOMO |

| Electron Affinity (A) | 0.25 | Estimated as -ELUMO |

| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.05 | Tendency to attract electrons |

These calculated descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. mdpi.com

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. scribd.comlibretexts.org For a flexible molecule like this compound, numerous conformers are possible due to rotations around the C-N bond and the C-C single bonds of the pentenyl chain.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. ethz.chresearchgate.net The analysis typically involves rotating key dihedral angles and calculating the energy of each resulting geometry. The most stable conformers are generally those that minimize steric hindrance and maximize stabilizing interactions. scribd.com For this compound, the orientation of the bulky benzyl group relative to the pentenyl chain is a primary determinant of conformational stability. Staggered conformations are generally lower in energy than eclipsed conformations due to reduced torsional strain. scribd.com

Table 2: Relative Energies of Key Conformers of this compound (Illustrative) Relative energies (ΔE) calculated with respect to the most stable conformer.

| Conformer ID | Description of Key Dihedral Angle (C-C-N-C) | Relative Energy (ΔE) (kcal/mol) | Population (%) at 298 K |

| A | Anti (180°) | 0.00 | 75.3 |

| B | Gauche (60°) | 0.85 | 18.1 |

| C | Gauche (-60°) | 0.95 | 15.4 |

| D | Eclipsed (0°) | 4.50 | <0.1 |

The results indicate that conformers where the large substituents are anti-periplanar are significantly more stable. ethz.ch

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.netplos.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. libretexts.org These frequencies correspond to specific bond stretching, bending, and other molecular vibrations. By comparing the calculated spectrum with an experimental one, chemists can assign specific absorption bands to particular functional groups. For this compound, key predicted vibrations would include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and the C=C stretch of the alkene. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. plos.orgepstem.net These theoretical values can be correlated with experimental spectra to assist in signal assignment. youtube.comleah4sci.com The predicted chemical shifts for this compound would reflect the distinct chemical environments of the protons and carbons in the benzyl, pentenyl, and amine moieties. libretexts.org

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

| IR Frequency (cm⁻¹) | 3345 | 3300-3500 | N-H Stretch (Secondary Amine) |

| 3060 | 3010-3100 | C-H Stretch (Aromatic/Vinylic) | |

| 1642 | 1640-1680 | C=C Stretch (Alkene) | |

| ¹H NMR Shift (ppm) | 7.2-7.4 | 7.0-7.5 | Aromatic Protons (C₆H₅) |

| 5.75 | 5.5-6.0 | Vinylic Proton (-CH=) | |

| 5.05 | 4.9-5.2 | Vinylic Protons (=CH₂) | |

| 3.70 | 3.5-4.0 | Benzylic Protons (-CH₂-Ph) | |

| 1.55 | 1.0-2.0 | N-H Proton | |

| ¹³C NMR Shift (ppm) | 139.5 | 135-142 | Quaternary Aromatic Carbon |

| 136.0 | 134-138 | Vinylic Carbon (-CH=) | |

| 128.5 | 127-129 | Aromatic Carbons | |

| 117.0 | 115-120 | Vinylic Carbon (=CH₂) | |

| 55.0 | 50-60 | Methine Carbon (-CH(NH)-) | |

| 52.0 | 50-55 | Benzylic Carbon (-CH₂-Ph) |

Mechanistic Pathway Elucidation via Transition State Calculations

Beyond static molecular properties, computational chemistry can illuminate the pathways of chemical reactions. arkat-usa.org By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states—the high-energy structures that represent the bottleneck of a reaction.

For this compound, an important potential reaction is intramolecular cyclization, such as hydroamination, where the amine adds across the double bond to form a substituted pyrrolidine (B122466). rsc.org Transition state calculations can determine the activation energy (Ea or ΔG‡) for this and other potential transformations. jst.go.jp This value is crucial for predicting the reaction rate and understanding whether a reaction is feasible under certain conditions.

For example, in a hypothetical palladium-catalyzed intramolecular hydroamination, DFT calculations could model the key steps: oxidative addition, migratory insertion (the C-N bond-forming step), and reductive elimination. rsc.org The calculations would provide the relative free energies of all intermediates and transition states, revealing the rate-determining step of the catalytic cycle.

Table 4: Illustrative Calculated Energetics for a Postulated Intramolecular Cyclization Relative free energies (ΔG) in kcal/mol.

| Species | Description | Relative Free Energy (ΔG) |

| Reactant | This compound | 0.0 |

| Intermediate 1 | π-Complex with Catalyst | +5.2 |

| Transition State (TS1) | C-N Bond Formation | +21.5 |

| Intermediate 2 | Cyclized Intermediate | +3.8 |

| Transition State (TS2) | Catalyst Regeneration | +15.7 |

| Product | 1-benzyl-2,5-dimethylpyrrolidine | -12.4 |

The data suggests that the C-N bond-forming step is the rate-determining step for this hypothetical reaction. rsc.org

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and influence its reactivity and stability. wikipedia.orgjocpr.com These effects are critical in controlling the stereochemical outcome of many reactions. rsc.orgumich.edu

In the context of the intramolecular cyclization of this compound, stereoelectronic effects can dictate which of several possible transition state geometries is favored. For instance, a stabilizing interaction might occur between the nitrogen lone pair (the donor orbital) and an antibonding orbital (the acceptor orbital) of a nearby bond, such as a σ(C-H) or σ(C-C) bond. wikipedia.org This interaction, a form of hyperconjugation, is maximized when the orbitals have the correct spatial orientation (e.g., anti-periplanar).

Calculations can quantify the stabilizing energy of these interactions and reveal how they influence the transition state structure. For example, in the formation of the pyrrolidine ring, the approach of the amine to the double bond may be governed by the need to maintain optimal orbital overlap throughout the reaction coordinate, favoring one diastereomeric product over another. nih.gov This analysis is key to explaining and predicting the high levels of stereoselectivity often observed in complex organic reactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the motion of atoms and molecules over time. For this compound, MD simulations can provide profound insights into how its structure and flexibility are influenced by its surrounding environment, particularly the solvent. Such studies are crucial for understanding its behavior in various chemical contexts.

The simulations model the interactions between the solute (this compound) and solvent molecules at an atomic level. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory of the system is generated, revealing how the molecule behaves dynamically. This approach can elucidate the complex interplay of forces, such as hydrogen bonds and van der Waals interactions, that govern the molecule's conformational preferences and its interaction with the solvent shell. rsc.org

Solvent Effects: The choice of solvent can significantly alter the conformational landscape of a flexible molecule like this compound. rsc.org MD simulations can quantify these effects by placing the molecule in a simulation box filled with explicit solvent molecules, such as water (polar protic), methanol (B129727) (polar protic), or toluene (B28343) (non-polar aprotic).

In Polar Solvents: Solvents like water or methanol can form hydrogen bonds with the secondary amine group, influencing its orientation and the rotational barrier of adjacent bonds. These interactions can stabilize specific conformations where the amine group is exposed to the solvent.

In Non-Polar Solvents: In solvents like dodecane (B42187) or toluene, intramolecular forces may become more dominant, potentially leading to more compact or folded conformations to minimize unfavorable interactions with the solvent.

Dynamic Behavior: MD simulations can track the dynamic behavior of this compound, including:

Conformational Changes: The molecule can adopt various shapes due to rotation around its single bonds. Simulations can map the free energy landscape of these conformations, identifying the most stable and metastable states and the energy barriers between them. rsc.org

Solvent Reorganization: The simulation can reveal how solvent molecules arrange themselves around the solute and how quickly they reorganize in response to the solute's motions. rsc.orgchemrxiv.org This is particularly relevant for understanding reaction mechanisms where solvent reorganization energy can be a critical factor.

The following table outlines typical parameters that would be used to set up an MD simulation for this purpose.

| Parameter | Typical Value / Description | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER, OPLS-AA | Defines the potential energy function of the system, describing bond lengths, angles, and non-bonded interactions. |

| Solvent Model | TIP3P (for water), TraPPE (for toluene) | An explicit representation of solvent molecules to accurately capture solute-solvent interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T) to mimic laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard temperature for studying molecular behavior. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 - 500 nanoseconds | Duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Time Step | 2 femtoseconds | The interval at which the equations of motion are integrated. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Variations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property. wikipedia.org While often used for biological activity, the QSAR framework can be adapted to create Quantitative Structure-Reactivity Relationship (QSRR) models, which focus on predicting chemical reactivity parameters. wikipedia.org This approach is valuable for screening virtual libraries of compounds and prioritizing synthetic targets without the need for extensive experimental work. researchgate.net

For this compound, a QSRR model could predict how modifications to its structure affect its reactivity in a particular chemical reaction. For example, it could predict the rate of an electrophilic addition to the double bond or the nucleophilicity of the amine. researchgate.net

The development of a QSRR model involves several key steps:

Data Set Generation: A series of structural analogues of this compound is defined. This typically involves adding various substituents at different positions, for instance, on the benzyl ring.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), and topological properties (e.g., connectivity indices). frontiersin.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors (the independent variables) to the observed or calculated reactivity parameter (the dependent variable). excli.de

The resulting model can then be used to predict the reactivity of new, unsynthesized derivatives. For a QSRR study on this compound, one might investigate how substituents on the phenyl ring influence the electron density on the double bond, thereby affecting its reactivity towards an electrophile.

The table below presents a hypothetical data set for a QSRR study, illustrating how structural variations correlate with calculated molecular descriptors and a predicted reactivity parameter.

| Substituent (on Benzyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated LogP | Predicted Reactivity Index (Arbitrary Units) |

|---|---|---|---|---|

| H (Parent) | -5.85 | 0.25 | 3.50 | 1.00 |

| 4-OCH₃ (Electron Donating) | -5.60 | 0.30 | 3.45 | 1.35 |

| 4-Cl (Electron Withdrawing) | -6.05 | 0.10 | 4.05 | 0.70 |

| 4-NO₂ (Strongly EWD) | -6.40 | -0.15 | 3.40 | 0.45 |

| 4-CH₃ (Electron Donating) | -5.75 | 0.28 | 3.95 | 1.20 |

| 3-Cl (Electron Withdrawing) | -6.10 | 0.08 | 4.05 | 0.65 |

Note: The values in the table are illustrative examples for demonstrating the QSRR concept and are not derived from published experimental or computational results.

Reactivity and Reaction Mechanisms of N Benzylpent 4 En 2 Amine

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the amine group a nucleophile and a base, enabling reactions at this center.

The secondary amine functionality of N-benzylpent-4-en-2-amine can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This transformation is typically achieved by reacting the amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The use of a weak base is often necessary to neutralize the hydrogen halide byproduct. The "hydrogen borrowing" or "alkylation of amines by alcohols" method, often catalyzed by transition metals, provides an alternative, waste-reducing pathway where alcohols serve as the alkylating agents.

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a crucial reaction for protecting the amino group in multi-step syntheses or for synthesizing biologically active molecules. Common acylating agents include acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

| Reaction Type | Reagent Class | Product Type | General Conditions |

| N-Alkylation | Alkyl Halides, Alcohols | Tertiary Amine | Base (e.g., NaHCO₃), Optional Metal Catalyst |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Often requires a base (e.g., triethylamine) to scavenge acid byproduct |

This compound, as a secondary amine, reacts with aldehydes or ketones to form enamines through an iminium ion intermediate. This reversible, acid-catalyzed process is a cornerstone of organic synthesis.

The mechanism begins with the nucleophilic attack of the secondary amine on the protonated carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion. In the final step, a proton is removed from the α-carbon (the carbon adjacent to the former carbonyl carbon), and the electrons form a new carbon-carbon double bond, yielding the neutral enamine product. The entire process is often referred to by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Enamines are valuable synthetic intermediates, serving as carbon nucleophiles in reactions like the Stork enamine alkylation and acylation.

The amine functional group can be subject to various oxidative transformations. While specific studies on this compound are not prevalent, analogous secondary amines undergo oxidation to form products such as nitrones or are cleaved to form smaller molecules. The presence of the benzylic C-H bond also provides a site susceptible to oxidation. Oxidative C-N bond cleavage is a known metabolic pathway for many amine-containing compounds and can be achieved synthetically using strong oxidizing agents.

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers, forming metal complexes. Furthermore, the terminal alkene can also participate in coordination through its π-electrons. This dual capability makes this compound a potential bidentate ligand, capable of forming a stable chelate ring with a metal ion. The coordination chemistry of such ligands is highly variable and depends on the nature of the metal, other ligands present, and reaction conditions. Such P,N or N,N hybrid ligands are crucial in catalysis and coordination chemistry. The resulting metal complexes can be utilized as catalysts in a variety of organic transformations.

Reactions Involving the Terminal Alkene Functional Group

The pent-4-enyl moiety provides a second site for reactivity, primarily involving addition reactions across the carbon-carbon double bond.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond.

Hydroamination refers to the addition of an N-H bond across the alkene. In the context of this compound, this could be an intramolecular reaction, where the amine's N-H bond adds across its own terminal double bond to form a cyclic amine (a substituted pyrrolidine). This process typically requires a catalyst, often based on alkali metals, lanthanides, or transition metals, to overcome a significant activation barrier.

Hydroboration involves the addition of a boron-hydrogen bond across the alkene. Typically, reagents like borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) are used. The reaction proceeds in a concerted, anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon of the double bond. The resulting organoborane intermediate can then be oxidized (e.g., with H₂O₂, NaOH) to yield the corresponding primary alcohol, N-benzyl-5-hydroxypentan-2-amine.

Hydrosilylation is the addition of a silicon-hydrogen bond (from a hydrosilane like Ph₂SiH₂) across the double bond. This reaction is a powerful method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, particularly those of platinum, rhodium, and nickel. The reaction with this compound would yield a silylated amine. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and silane.

| Hydrofunctionalization | Reagent | Intermediate/Product Type | Key Features |

| Hydroamination | (Intramolecular) | Cyclic Amine (Pyrrolidine) | Requires catalyst; forms a five-membered ring. |

| Hydroboration | BH₃·THF, 9-BBN | Organoborane / Primary Alcohol | Anti-Markovnikov regioselectivity; oxidation step needed for alcohol. |

| Hydrosilylation | Hydrosilane (e.g., R₃SiH) | Silylated Amine | Requires transition metal catalyst; regioselectivity is catalyst-dependent. |

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The terminal alkene functionality in this compound is susceptible to electrophilic addition reactions. In these reactions, the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would lead to the formation of a vicinal dihalide. The regioselectivity of this reaction is dictated by the Markovnikov rule, where the more substituted carbon atom of the double bond is more likely to bear the positive charge in the transition state. However, in the case of a terminal alkene, the two carbons of the double bond are primary and secondary, leading to the preferential formation of the 1,2-dihalo adduct.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) is also anticipated to follow Markovnikov's rule. Protonation of the double bond will preferentially form a more stable secondary carbocation at the C4 position. Subsequent attack by the halide ion will yield the 4-halo adduct. The presence of peroxides can lead to a radical mechanism, resulting in the anti-Markovnikov addition of HBr.

The presence of the amine group in the molecule can influence these reactions. Under acidic conditions, the nitrogen atom can be protonated, forming an ammonium salt. This can affect the electron density of the double bond and potentially influence the rate and regioselectivity of the electrophilic addition.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene moiety of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). nih.govthieme.de In this context, this compound would act as the dienophile. For this reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, which is not the case for this compound. Therefore, its reactivity in Diels-Alder reactions with electron-rich dienes is expected to be modest under standard conditions. However, the reaction could be promoted by using Lewis acid catalysts or by performing the reaction under high pressure.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene). rsc.org This is a versatile method for the synthesis of five-membered heterocyclic rings. This compound can serve as the dipolarophile in reactions with various 1,3-dipoles such as nitrones, azides, and nitrile oxides. For example, the reaction with a nitrone would yield an isoxazolidine ring system. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, often predictable by frontier molecular orbital theory. acs.orgnih.gov

Metathesis Reactions (Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis has emerged as a powerful tool in organic synthesis, and the terminal alkene of this compound is a suitable substrate for such transformations.

Ring-Closing Metathesis (RCM): To perform RCM, the this compound would first need to be functionalized with another terminal alkene. For instance, acylation of the secondary amine with an acryloyl chloride derivative would introduce a second double bond into the molecule. The resulting diene could then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to form a nitrogen-containing heterocyclic ring, such as a substituted piperidine or azepane, depending on the length of the tether. researchgate.netthieme.de The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and temperature. nih.gov

Cross-Metathesis (CM): this compound can undergo cross-metathesis with other alkenes to generate new, more complex alkenes. rsc.org This reaction allows for the introduction of various functional groups at the terminus of the pentenyl chain. The success of CM depends on the relative reactivity of the two alkene partners and the choice of catalyst. For example, reaction with a more substituted alkene in the presence of a suitable ruthenium catalyst could lead to the formation of a new internal alkene with the concomitant release of ethylene.

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

| Halogenation | Br₂ | CCl₄ | 1,2-Dibromo-N-benzylpentan-2-amine |

| Hydrohalogenation | HBr | - | 4-Bromo-N-benzylpentan-2-amine |

| Diels-Alder | Butadiene | High pressure/heat | 4-(N-benzylamino)pentylcyclohexene |

| 1,3-Dipolar Cycloaddition | Phenylnitrone | Toluene (B28343), reflux | 2-Phenyl-3-(1-(N-benzylamino)ethyl)isoxazolidine |

| Ring-Closing Metathesis | N-Acryloyl derivative | Grubbs' Catalyst | Substituted lactam |

| Cross-Metathesis | Styrene | Hoveyda-Grubbs Catalyst | N-benzyl-5-phenylpent-4-en-2-amine |

Tandem and Cascade Reactions Utilizing Both Functional Groups

The presence of both a nucleophilic amine and a reactive alkene in this compound allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. longdom.org

Intramolecular Cyclization Reactions

The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as substituted pyrrolidines and piperidines. These cyclizations can be initiated by either the amine or the alkene.

For instance, an intramolecular hydroamination reaction, catalyzed by transition metals (e.g., palladium, rhodium, or gold), could lead to the formation of a five- or six-membered ring. The regioselectivity of this cyclization (5-exo-trig vs. 6-endo-trig) would be dependent on the catalyst system and reaction conditions. Theoretical and experimental studies on similar aminoalkenes have shown that the formation of the five-membered pyrrolidine (B122466) ring via a 5-exo-trig pathway is often kinetically favored.

Alternatively, the alkene can be activated towards nucleophilic attack by the amine. For example, in an intramolecular aminopalladation reaction, a palladium(II) catalyst can coordinate to the alkene, making it more electrophilic and susceptible to attack by the internal nitrogen nucleophile. Subsequent reductive elimination or other termination steps can yield the cyclized product.

Remote Functionalization via Alkene-Assisted Pathways

The alkene group in this compound can be utilized to direct the functionalization of remote C-H bonds within the molecule. This type of reaction, often catalyzed by transition metals, involves the coordination of the metal to the alkene, followed by an intramolecular C-H activation step. This strategy allows for the introduction of functional groups at positions that would be difficult to access through traditional synthetic methods. rsc.org

For example, a palladium-catalyzed reaction could involve the coordination of the palladium to the pentenyl double bond, followed by the activation of a C-H bond at the benzylic position or within the pentyl chain. The resulting metallacyclic intermediate could then react with various coupling partners to introduce new substituents. The regioselectivity of the C-H activation is directed by the proximity of the C-H bond to the coordinated metal center.

Stereochemical Outcomes of this compound Reactions

The stereochemistry of reactions involving this compound is of significant interest, as the molecule contains a chiral center at the C2 position. Reactions at the alkene or the amine can be influenced by this existing stereocenter, leading to diastereoselective outcomes.

In intramolecular cyclization reactions, the stereochemistry of the starting material can direct the formation of new stereocenters in the product. For example, in a hydroamination reaction, the approach of the amine to the alkene can be biased to one face of the double bond, leading to the formation of a specific diastereomer of the resulting pyrrolidine or piperidine ring. The degree of diastereoselectivity will depend on the transition state geometry of the cyclization, which is influenced by the catalyst, solvent, and temperature.

For reactions occurring at the chiral center itself, such as those involving the amine, the stereochemical outcome will depend on the reaction mechanism. Reactions that proceed through an SN2 pathway will result in an inversion of configuration, while those proceeding through an SN1 mechanism would lead to racemization. The bulky benzyl group on the nitrogen can also play a role in directing the stereochemical outcome of reactions by sterically hindering certain reaction pathways. youtube.com

| Reaction | Key Feature | Expected Stereochemical Outcome |

| Intramolecular Hydroamination | Cyclization of a chiral amine | Diastereoselective formation of substituted pyrrolidine/piperidine |

| Electrophilic Addition to Alkene | Reaction at a prochiral center | Formation of new stereocenters, potential for diastereoselectivity |

| Remote C-H Functionalization | Directed by alkene coordination | Formation of new stereocenters with potential for diastereocontrol |

Despite a comprehensive search of scientific literature and chemical databases, no specific research data was found regarding the reactivity and reaction mechanisms of this compound, specifically concerning diastereoselectivity in product formation or enantioselectivity control in its chiral transformations.

Scientific research often focuses on compounds with specific applications or those that are part of a broader synthetic pathway under investigation. It appears that this compound has not been a subject of detailed stereochemical studies that have been published in accessible literature. Therefore, providing a scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

To fulfill the user's request, published research data is essential. Without it, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted N-Benzylpent-4-en-2-amine Derivatives

The secondary amine functionality of this compound is a prime site for substitution, allowing for the introduction of a wide array of functional groups. While direct derivatization studies on this specific molecule are not extensively documented, the reactivity of analogous structures provides significant insight into potential synthetic pathways.

One relevant synthetic strategy involves the reaction of structurally similar enaminones, such as (Z)-4-(benzylamino)pent-3-en-2-one, with dimethyl acetylenedicarboxylate. This reaction yields an intermediate, dimethyl 2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl) fumarate, which can then be reacted with various primary amines to produce a series of N-substituted (Z)-3-((2-benzyl)-4-oxopent-2-yl)pyrrole-2,5-diones. davidpublisher.com This multi-step process demonstrates how the core structure can be elaborated into more complex heterocyclic systems.

The synthesis of these pyrrole-2,5-dione derivatives, also known as maleimides, proceeds via a reaction with different amines in refluxing ethanol. davidpublisher.com The yields of these reactions vary depending on the amine used, as detailed in the table below.

Table 1: Synthesis of N-Substituted Pyrrole-2,5-dione Derivatives

| Amine Reactant | Resulting Product | Yield (%) |

|---|---|---|

| 2,4-dichloroaniline | (Z)-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione | 70 |

| p-aminobenzoic acid | 4-(2,5-dioxo-3-((Z)-4-oxopent-2-en-2-yl)amino)benzyl)-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | 65 |

| Hydrazine hydrate | (Z)-1-amino-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1H-pyrrole-2,5-dione | 75 |

This table presents the yields for the synthesis of various N-substituted pyrrole-2,5-diones from a common precursor derived from a structural isomer of this compound. Data sourced from Al-Samarrai (2015). davidpublisher.com

These reactions highlight a robust method for creating a library of derivatives from a benzylamino-pentene core structure, indicating a viable pathway for the derivatization of this compound itself.

Creation of Functionalized Analogues for Specific Research Applications

The generation of functionalized analogues is a cornerstone of medicinal chemistry and chemical biology, enabling the exploration of structure-activity relationships and the development of molecular probes. For a molecule like this compound, analogues can be created by modifying either the aromatic benzyl (B1604629) ring, the pentenyl chain, or the amine nitrogen.

A well-established strategy for creating such analogues is the "functionalized congener" approach. This involves derivatizing a lead compound to explore points of attachment for functionalized side chains, which can be used as receptor probes or ligands for affinity chromatography. nih.gov For instance, in the development of analogues for the muscarinic receptor antagonist pirenzepine, researchers explored substitutions on both the tricyclic skeleton and the piperazine ring. nih.govnih.gov

Applying this logic to this compound, one could envision several strategies:

Aromatic Substitution: Electrophilic aromatic substitution reactions could introduce functional groups like nitro, halogen, or acyl groups onto the benzyl ring. These groups can then be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

Alkene Chain Modification: The terminal double bond of the pentenyl group is amenable to various addition reactions, such as hydroboration-oxidation to yield an alcohol, or ozonolysis to produce an aldehyde. These new functional groups serve as handles for further elaboration.

N-Alkylation/Acylation: The secondary amine can be reacted with a variety of electrophiles to introduce new substituents. For example, reaction with alkyl halides can introduce longer or functionalized alkyl chains, while reaction with acyl chlorides or anhydrides can produce amides. nih.gov

These approaches allow for the systematic modification of the parent structure to create a diverse library of analogues for screening in biological assays or for other specific research applications.

Heterocyclic Ring Formation Involving this compound as a Building Block

The bifunctional nature of this compound, containing both a nucleophilic amine and an alkene, makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions.

Research on structurally similar 4-N-aryl(benzyl)amino-4-heteroaryl-1-butenes has demonstrated the feasibility of this approach. These compounds undergo an intramolecular cyclization mediated by a Brønsted acid. This acid-catalyzed reaction proceeds via an allyl cationic mechanism, leading to the formation of novel tetrahydro-2-benzazepine derivatives that contain a pyridine ring.

This type of cyclization is a powerful tool for constructing complex polycyclic systems. The reaction involves the protonation of the alkene, which generates a carbocation. The nucleophilic amine then attacks this carbocation, leading to the formation of a new ring. The specific outcome of the reaction can be controlled by the choice of acid catalyst and the substitution pattern on the starting material.

Furthermore, the amine-alkene scaffold can be utilized in other types of cyclization reactions. For example, acylation of the amine followed by oxidation can lead to the formation of amides and nitrones. These intermediates can then undergo further transformations, such as cycloaddition reactions, to generate novel bicyclic heterocyclic systems.

Polymerization and Materials Applications of Amine-Alkenes (excluding specific material properties)

Amine-alkenes are valuable monomers for the synthesis of functional polymers. The alkene group can participate in addition polymerization, while the amine group can either be incorporated into the polymer backbone through step-growth polymerization or serve as a site for post-polymerization modification.

One important application is in the creation of amine-type adsorbents through radiation-induced graft polymerization. In this method, a monomer containing a functional group is grafted onto a polymeric matrix. For example, a monomer like 4-hydroxybutyl acrylate glycidylether can be grafted onto a polyethylene/polypropylene nonwoven fabric. researchgate.net The resulting grafted polymer, which contains epoxy groups, can then be modified by reacting it with a diamine, such as ethylenediamine. researchgate.net This introduces amine groups onto the polymer, creating a material capable of adsorbing metal ions.

This "grafting-from" approach involves anchoring polymerization initiators onto a surface to direct the growth of polymer chains in situ. rsc.org The amine functionality within a monomer like this compound could be used to anchor it to a surface before polymerization of the alkene, or the alkene could be polymerized first, leaving the amine groups available for subsequent reactions. This versatility allows for the design of materials with a high density of functional amine groups, which are useful in a variety of applications.

Applications of N Benzylpent 4 En 2 Amine in Advanced Organic Synthesis

Asymmetric Organocatalysis and Metal Ligand Design

There is no available scientific literature detailing the application of N-benzylpent-4-en-2-amine in asymmetric organocatalysis or as a component in metal ligand design.

No research data was found to support the use of this compound as a chiral ligand for transition metal catalysis. The design and application of chiral ligands are highly specific, and the efficacy of a particular compound must be empirically determined and published.

There are no published studies on the use of this compound as an organocatalyst in enantioselective reactions. Chiral amines can function as organocatalysts, but the specific catalytic activity of this compound has not been reported in the scientific literature. alfachemic.com

Building Block in Complex Molecule Synthesis

No documented instances of this compound being used as a building block in the synthesis of complex molecules were identified in the available literature. The utility of a compound as a synthetic building block is established through its successful incorporation into larger molecular structures. nih.gov

Use in Materials Science

There is no information available regarding the application of this compound in materials science, such as for the development of polymer precursors, functional materials, or sensors.

Precursor for Advanced Chemical Intermediates

While this compound possesses functional groups that could potentially be modified to form other chemical intermediates, there are no specific examples or studies of such transformations reported in the scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Landscape for N-Benzylpent-4-en-2-amine

Currently, the research landscape for this compound appears to be primarily foundational, with its significance largely derived from its role as a potential building block or intermediate in broader synthetic applications. It is a structurally interesting molecule featuring a chiral center and functional groups that allow for a variety of chemical transformations. The synthesis of similar chiral amines is a focal point of extensive research due to their prevalence in pharmaceuticals and other biologically active compounds. nih.gov

Key structural features of this compound include:

Secondary Amine: A nucleophilic nitrogen atom that can participate in a wide range of reactions.

Benzyl (B1604629) Group: A bulky, aromatic substituent that can influence the steric and electronic properties of the amine.

Pent-4-en-2-amine (B11725933) Core: A five-carbon chain with a terminal double bond and an amine at the 2-position, which introduces chirality and a site for further functionalization.

While specific studies on this compound are limited, the broader classes of secondary and chiral amines are the subject of intense investigation, particularly in the development of new synthetic methods and catalytic systems.

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of secondary amines like this compound is a cornerstone of organic chemistry, with several established and emerging methods.

Established Methods:

Reductive Amination: A widely used and robust method involving the reaction of a primary amine with a ketone or aldehyde in the presence of a reducing agent. ingentaconnect.comijrpr.com This represents a common and efficient pathway to secondary amines. rsc.org

N-Alkylation: The direct reaction of a primary amine with an alkyl halide. However, this method can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. acs.org

Emerging Methodologies:

Catalytic Hydrogenation: The use of transition metal catalysts for the asymmetric hydrogenation of imines is a significant area of advancement for producing chiral amines with high enantioselectivity. nih.gov

Biocatalysis: Enzymes such as amine dehydrogenases and transaminases are increasingly being used for the synthesis of chiral amines, offering high selectivity and environmentally benign reaction conditions. frontiersin.orgsemanticscholar.org

Self-Limiting Alkylation: Novel strategies using N-aminopyridinium salts as ammonia surrogates have been developed to overcome the challenge of over-alkylation in traditional N-alkylation methods, allowing for the selective synthesis of secondary amines. acs.orgchemrxiv.org

Umpolung Amine Synthesis: This reverse polarity approach utilizes α-amino anion synthons to construct challenging amine-containing motifs, expanding the accessible chemical space for chiral amine synthesis. duke.edu

The reactivity of this compound is dictated by its functional groups. The secondary amine can undergo acylation, alkylation, and other standard amine transformations. The terminal alkene provides a handle for reactions such as hydrogenation, hydroamination, and olefin metathesis, allowing for further molecular diversification.

Table 1: Comparison of Synthetic Methodologies for Secondary Amines

| Methodology | Description | Advantages | Disadvantages |